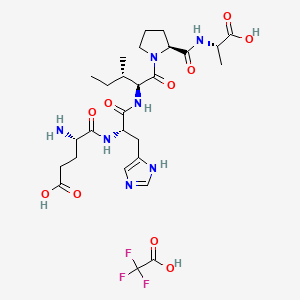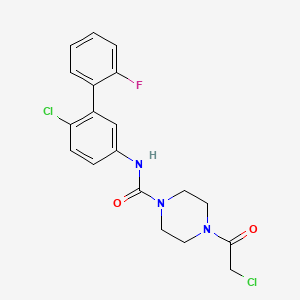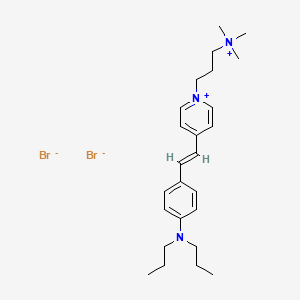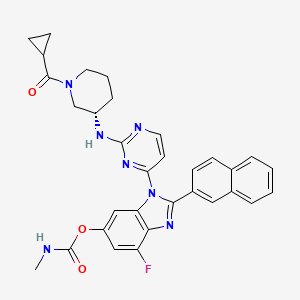
JNK3 inhibitor-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNK3 inhibitor-8 is a highly selective and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including stress response, apoptosis, and neurodegeneration. The inhibition of JNK3 has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the core structure with specific substituents to achieve the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using advanced purification techniques, and implementing quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
JNK3 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
科学的研究の応用
JNK3 inhibitor-8 has a wide range of scientific research applications, including:
作用機序
JNK3 inhibitor-8 exerts its effects by selectively binding to the active site of JNK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including transcription factors such as c-Jun and activating transcription factor 2 (ATF-2). By blocking these pathways, this compound can reduce cellular stress responses, apoptosis, and neuroinflammation .
類似化合物との比較
Similar Compounds
Several compounds are similar to JNK3 inhibitor-8, including:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high selectivity.
Aminopyrazole Derivatives: Potent and isoform-selective JNK3 inhibitors with improved pharmacological properties.
Benzimidazole Derivatives: Neuroprotective JNK3 inhibitors with high selectivity and potency.
Uniqueness
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold and optimized pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C32H30FN7O3 |
|---|---|
分子量 |
579.6 g/mol |
IUPAC名 |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
InChIキー |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
異性体SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
正規SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


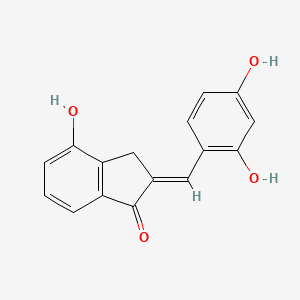
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
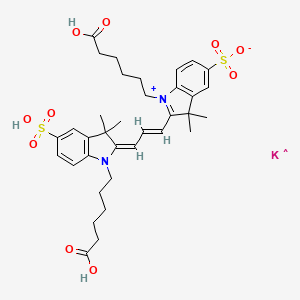
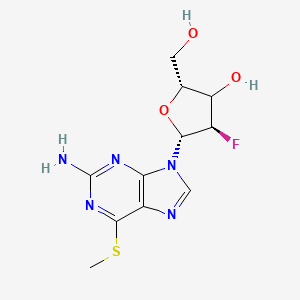
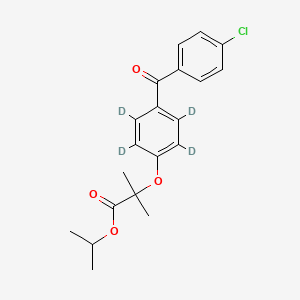
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
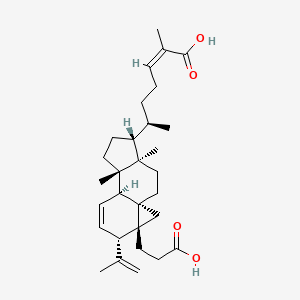
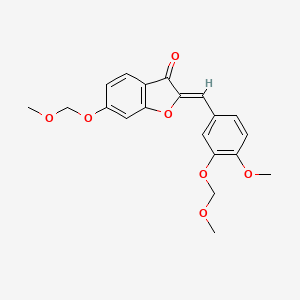
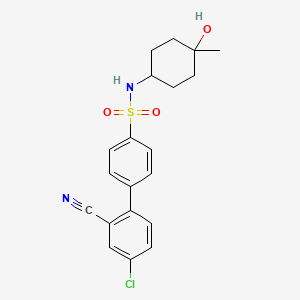
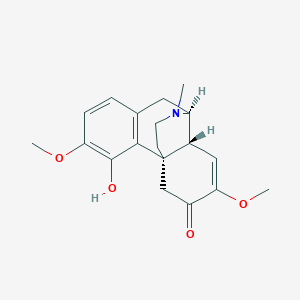
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
